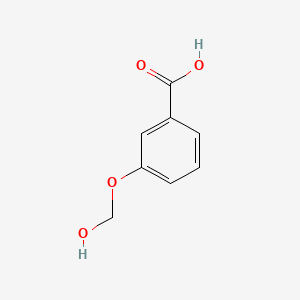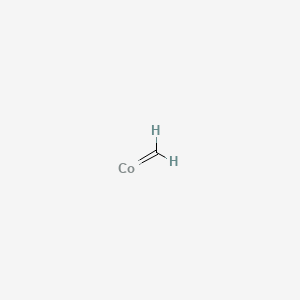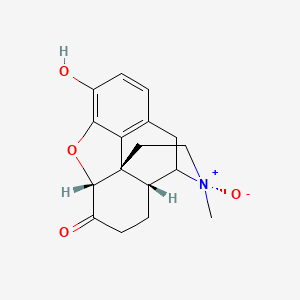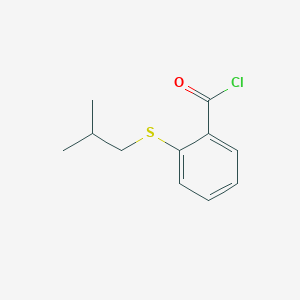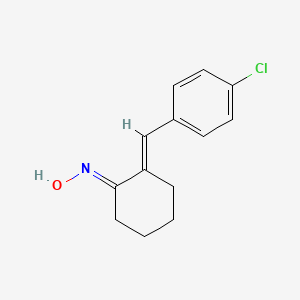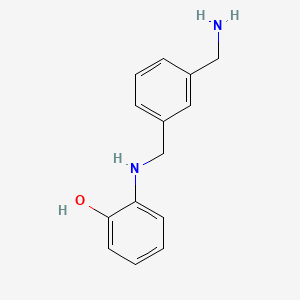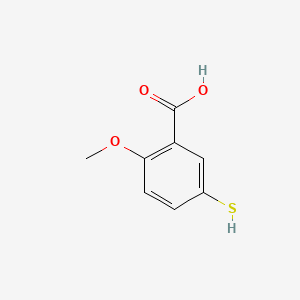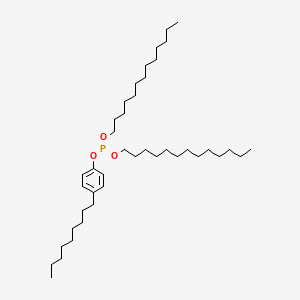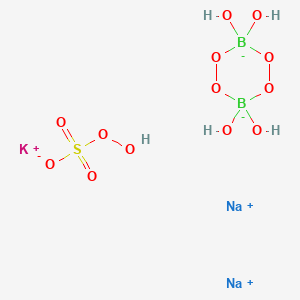
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide is a chemical compound with the molecular formula C8H17Br2NO.BrH. It is a derivative of butanol, featuring bromine atoms and a diethylamino group. This compound is often used in various chemical reactions and has applications in scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide typically involves the bromination of 2-(diethylamino)butan-1-ol. The reaction is carried out under controlled conditions to ensure the selective addition of bromine atoms at the 3 and 4 positions of the butanol backbone. The reaction conditions often include the use of a brominating agent such as bromine or N-bromosuccinimide in an appropriate solvent like dichloromethane or acetonitrile.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination processes with stringent control over reaction parameters to achieve high yields and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and safety of the production process.
化学反応の分析
Types of Reactions
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide undergoes various chemical reactions, including:
Nucleophilic Substitution: The bromine atoms can be replaced by nucleophiles such as hydroxide ions, amines, or thiols.
Elimination Reactions: The compound can undergo elimination reactions to form alkenes.
Oxidation and Reduction: The hydroxyl group can be oxidized to a carbonyl group, and the compound can be reduced to remove the bromine atoms.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents like sodium hydroxide, ammonia, or thiols in solvents such as water or ethanol.
Elimination Reactions: Strong bases like potassium tert-butoxide in aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents like lithium aluminum hydride or hydrogen gas with a palladium catalyst.
Major Products
Nucleophilic Substitution: Products include substituted butanols, amines, or thiols.
Elimination Reactions: Alkenes such as 3,4-dibromo-2-butene.
Oxidation: Carbonyl compounds like 3,4-dibromo-2-(diethylamino)butanone.
Reduction: Debrominated butanols.
科学的研究の応用
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis to introduce bromine atoms or diethylamino groups into molecules.
Biology: Studied for its potential effects on biological systems, including its interactions with enzymes and receptors.
Medicine: Investigated for its potential therapeutic properties, such as its use in the development of new drugs or as a precursor for pharmacologically active compounds.
Industry: Utilized in the production of specialty chemicals and materials, including polymers and surfactants.
作用機序
The mechanism of action of 3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide involves its interaction with molecular targets such as enzymes, receptors, or nucleophiles. The bromine atoms and diethylamino group can participate in various chemical reactions, leading to the formation of new compounds or the modification of existing ones. The compound’s effects are mediated through pathways involving nucleophilic substitution, elimination, oxidation, and reduction reactions.
類似化合物との比較
Similar Compounds
3,4-Dibromo-2-(dimethylamino)butan-1-ol: Similar structure but with dimethylamino group instead of diethylamino.
3,4-Dibromo-2-(diethylamino)butan-1-one: Similar structure but with a carbonyl group instead of a hydroxyl group.
2-(Diethylamino)butan-1-ol: Lacks the bromine atoms.
Uniqueness
3,4-Dibromo-2-(diethylamino)butan-1-ol;hydrobromide is unique due to the presence of both bromine atoms and a diethylamino group, which confer distinct chemical reactivity and potential applications. Its ability to undergo a variety of chemical reactions makes it a versatile compound in synthetic chemistry and research.
特性
CAS番号 |
6313-18-4 |
|---|---|
分子式 |
C8H18Br3NO |
分子量 |
383.95 g/mol |
IUPAC名 |
3,4-dibromo-2-(diethylamino)butan-1-ol;hydrobromide |
InChI |
InChI=1S/C8H17Br2NO.BrH/c1-3-11(4-2)8(6-12)7(10)5-9;/h7-8,12H,3-6H2,1-2H3;1H |
InChIキー |
YFIIIBBLMJCDDW-UHFFFAOYSA-N |
正規SMILES |
CCN(CC)C(CO)C(CBr)Br.Br |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


